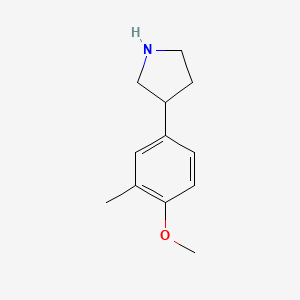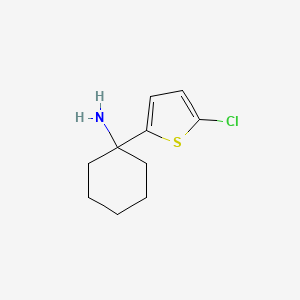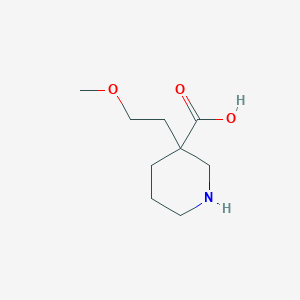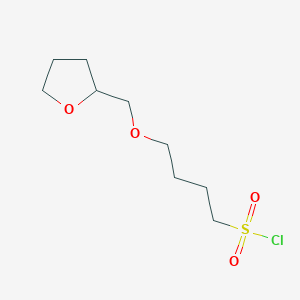
4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride is an organic compound that features a tetrahydrofuran ring, a butane chain, and a sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride typically involves the reaction of tetrahydrofuran with butane-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The tetrahydrofuran ring can be oxidized to form lactones or reduced to form tetrahydrofuran derivatives with different functional groups.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Aqueous base or acid
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, lactones, and sulfonic acids.
Applications De Recherche Scientifique
4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride has several applications in scientific research:
Biology: It can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: The compound may be used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of 4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The tetrahydrofuran ring provides a stable scaffold that can influence the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Tetrahydrofuran-2-yl)butan-1-ol
- 4-(Tetrahydrofuran-2-yl)butane-1-sulfonic acid
- 4-(Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonamide
Uniqueness
4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride is unique due to the presence of both the tetrahydrofuran ring and the sulfonyl chloride group. This combination allows for a wide range of chemical reactivity and potential applications that are not possible with simpler compounds. The tetrahydrofuran ring provides stability and rigidity, while the sulfonyl chloride group offers high reactivity towards nucleophiles.
Propriétés
Formule moléculaire |
C9H17ClO4S |
|---|---|
Poids moléculaire |
256.75 g/mol |
Nom IUPAC |
4-(oxolan-2-ylmethoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO4S/c10-15(11,12)7-2-1-5-13-8-9-4-3-6-14-9/h9H,1-8H2 |
Clé InChI |
PKOGNIOKXUYDBZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)COCCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




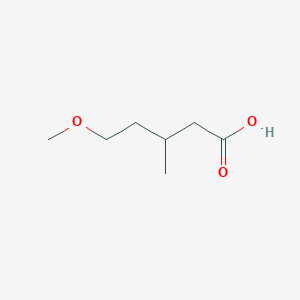
![7-(Trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B13528827.png)
![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B13528829.png)


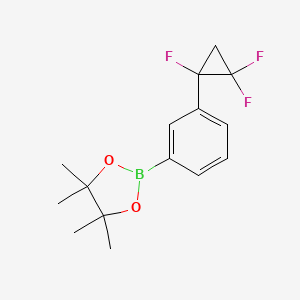
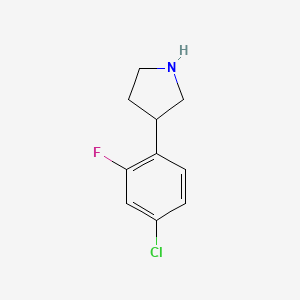
![6-Chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13528856.png)
